Di-n-butyltin sulfide

Description

The exact mass of the compound Dibutylthioxostannane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92620. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dibutyl(sulfanylidene)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.S.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPZOIJCDNHCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](=S)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052095 | |

| Record name | Dibutylthioxostannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Stannane, dibutylthioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4253-22-9 | |

| Record name | Dibutyltin mercaptide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4253-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutylthioxostannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutylthioxostannane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, dibutylthioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutylthioxostannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylthioxostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYLTHIOXOSTANNANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TK78Y6EU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Di-n-butyltin Sulfide: A Comprehensive Technical Guide on Structure, Properties, and Catalytic Applications

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Di-n-butyltin sulfide (DBTS), a prominent organotin compound, is widely utilized as a specialized catalyst and heat stabilizer in the polymer industry. While often represented by the simple monomeric formula C₈H₁₈SSn, its actual molecular structure and properties are considerably more complex and fundamentally important to its function. This guide provides an in-depth analysis of the chemical structure, physicochemical properties, synthesis, and applications of DBTS, with a focus on the causal relationships that govern its reactivity and utility. We will delve into the spectroscopic evidence supporting its true cyclic trimer structure, provide a validated synthesis protocol, and explore its catalytic mechanism in key polymerization reactions. This document is intended for researchers, chemists, and material scientists who require a deep technical understanding of this versatile compound.

Molecular Structure and Physicochemical Properties

A fundamental misunderstanding of this compound arises from its common, yet misleading, representation as a monomer, dibutyl(sulfanylidene)tin, which suggests a tin-sulfur double bond (Sn=S). In reality, stannathiones (compounds with Sn=S bonds) are highly reactive and unstable. The thermodynamically stable form of DBTS is a cyclic trimer, hexa-n-butyl-1,3,5,2,4,6-trithiatristanninane . In this six-membered ring structure, tin and sulfur atoms alternate, with each tin atom being four-coordinate, bonded to two sulfur atoms within the ring and two n-butyl groups. This cyclic arrangement satisfies the coordination preference of the tin(IV) center and is the basis for its stability and reactivity.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve di-n-butyltin dichloride (1.0 eq) in a suitable organic solvent (e.g., methylene dichloride or petroleum ether).

-

Sulfide Solution: Separately, prepare an aqueous solution of sodium sulfide (Na₂S·9H₂O, 1.0 eq).

-

Reaction: Cool the organotin solution to 0 °C in an ice bath. With vigorous stirring, add the aqueous sodium sulfide solution dropwise over a period of 1-2 hours.

-

Stirring: After the addition is complete, allow the mixture to warm to room temperature and continue stirring overnight to ensure the reaction goes to completion.

-

Workup: Transfer the reaction mixture to a separatory funnel. The two layers will separate. Collect the lower organic layer.

-

Washing: Wash the organic layer thoroughly with deionized water (3x) to remove any remaining sodium chloride and unreacted sodium sulfide.

-

Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The final product is obtained as a viscous yellow oil.

Spectroscopic Characterization

The definitive structural proof for the cyclic trimer of DBTS comes from spectroscopic analysis, particularly ¹¹⁹Sn Nuclear Magnetic Resonance (NMR).

-

¹¹⁹Sn NMR: The chemical shift (δ) in ¹¹⁹Sn NMR is exquisitely sensitive to the coordination number of the tin atom. A landmark study established that four-coordinate di-n-butyltin(IV) compounds exhibit ¹¹⁹Sn chemical shifts in the range of approximately +200 to -60 ppm. [1]The tin atoms in the (Bu₂SnS)₃ trimer are four-coordinate. Therefore, the expected ¹¹⁹Sn NMR signal for DBTS would fall squarely within this range, definitively ruling out other structures such as a five-coordinate dimer or a higher-order aggregate in non-coordinating solvents.

-

¹H and ¹³C NMR: The proton and carbon NMR spectra would show signals corresponding to the n-butyl groups. The spectra would be relatively simple, showing four distinct signals for the four different carbon environments (-CH₂, -CH₂, -CH₂, -CH₃) and their attached protons in the butyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the C-H stretching and bending vibrations of the butyl groups. Key diagnostic peaks would include the asymmetric and symmetric Sn-C stretches and, most importantly, the Sn-S ring vibrations, which typically appear in the far-infrared region.

Applications in Catalysis and Polymer Science

DBTS is a highly effective catalyst, primarily used in the synthesis of polyurethanes and as a heat stabilizer for polyvinyl chloride (PVC).

Catalysis of Polyurethane Formation

DBTS catalyzes the reaction between an isocyanate (R-NCO) and a polyol (R'-OH) to form a urethane linkage. Its mechanism of action is rooted in its nature as a Lewis acid.

Causality of Catalytic Activity: The tin atoms in the DBTS trimer are Lewis acidic centers. They can coordinate to the electronegative oxygen or nitrogen atoms of the reactants. It is generally proposed that the tin catalyst first coordinates with the alcohol (polyol), making the hydroxyl proton more acidic and the oxygen more nucleophilic. This activated alcohol-catalyst complex then attacks the electrophilic carbon of the isocyanate, facilitating the formation of the urethane bond and regenerating the catalyst.

A key advantage of DBTS over traditional catalysts like dibutyltin dilaurate (DBTDL) is its enhanced hydrolytic stability. [2][3]The Sn-S bonds in DBTS are less susceptible to hydrolysis than the Sn-O bonds in DBTDL. This makes DBTS particularly valuable in formulations where moisture may be present, such as in waterborne polyurethane systems, leading to a more consistent cure profile and longer pot life. [2][3]

Stabilizer for Vinyl Resins

DBTS also functions as an effective heat stabilizer for PVC. During thermal processing, PVC can degrade, releasing HCl and forming undesirable polyene structures that cause discoloration and embrittlement. DBTS acts by scavenging the released HCl and reacting with unstable allylic chloride sites in the polymer backbone, preventing further degradation.

Toxicology and Safe Handling

This compound is an organotin compound and must be handled with appropriate care, as it is classified as toxic.

| Hazard Information | Details | Source(s) |

| Acute Toxicity | Toxic if swallowed. LD₅₀ (oral, rat): 145 mg/kg. | [4] |

| Irritation | May cause skin, eye, and respiratory irritation. | [4] |

| Handling | Use only in a well-ventilated area, preferably in an enclosing chemical fume hood. Avoid all contact with skin, eyes, and clothing. Do not breathe mist or vapor. | [4][3] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (neoprene or nitrile), chemical safety goggles, and appropriate protective clothing. | [4] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and open flames. The product may solidify with prolonged storage. | [4][3] |

| Decomposition | When heated to decomposition, it emits toxic fumes of sulfur oxides (SOx) and tin oxides. | [2] |

| First Aid | If Swallowed: Immediately call a POISON CENTER or doctor. In case of skin/eye contact: Rinse thoroughly with water. Remove contaminated clothing. Seek medical attention if irritation persists. | [4] |

References

-

Holeček, J., Nádvorník, M., Handlíř, K., & Lyčka, A. (1986). 13C and 119Sn NMR spectra of Di-n-butyltin(IV) compounds. Journal of Organometallic Chemistry, 315(3), 299–308. Available at: [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: this compound, tech-95. Retrieved February 10, 2026, from [Link]

Sources

- 1. Sci-Hub. 13C and 119Sn NMR spectra of Di-n-butyltin(IV) compounds / Journal of Organometallic Chemistry, 1986 [sci-hub.st]

- 2. This compound | 4253-22-9 [chemicalbook.com]

- 3. Dibutyltin Sulfide - CAS 4253-22-9 - City Chemical LLC. [citychemical.com]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

An In-Depth Technical Guide to the Physical Properties of Di-n-butyltin Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of Di-n-butyltin sulfide (DBTS), an organotin compound of significant interest in various industrial and research applications. This document moves beyond a simple recitation of data points to offer a deeper understanding of the causality behind these properties and the experimental methodologies for their determination. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this compound. All presented data is supported by verifiable references to ensure scientific integrity.

Introduction: Understanding the Significance of this compound

This compound (CAS No. 4253-22-9), with the chemical formula C₈H₁₈SSn, is an organotin compound that has garnered considerable attention for its diverse applications.[1] Primarily, it serves as a highly effective catalyst in the synthesis of polyurethanes and as a thermal stabilizer for polyvinyl chloride (PVC) resins.[2][3] Its catalytic activity and influence on the properties of polymers make a thorough understanding of its physical characteristics paramount for optimizing reaction conditions and ensuring product quality.

In the context of drug development, while not a therapeutic agent itself, organotin compounds are sometimes used as intermediates or catalysts in the synthesis of complex organic molecules. Therefore, a precise knowledge of their physical properties is crucial for process development, quality control, and ensuring the purity of final active pharmaceutical ingredients (APIs).

This guide will systematically explore the key physical parameters of this compound, providing both established data and the scientific principles behind their measurement.

Molecular Structure and Core Identifiers

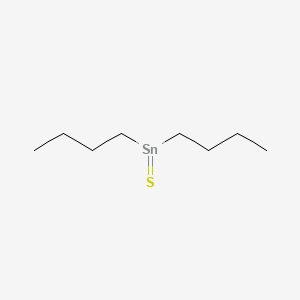

A foundational understanding of a compound's physical properties begins with its molecular structure. This compound consists of a central tin atom double-bonded to a sulfur atom and single-bonded to two n-butyl chains.

Caption: Molecular Structure of this compound.

Table 1: Core Identifiers for this compound

| Identifier | Value | Reference(s) |

| CAS Number | 4253-22-9 | [1] |

| Molecular Formula | C₈H₁₈SSn | [1] |

| Molecular Weight | 265.01 g/mol | [1] |

| IUPAC Name | dibutyl(sulfanylidene)tin | [4] |

| Canonical SMILES | CCCCCCCC | [4] |

| InChI Key | JJPZOIJCDNHCJP-UHFFFAOYSA-N | [4] |

Key Physical Properties: A Tabulated Summary

The following table summarizes the key physical properties of this compound based on available literature and safety data sheets. It is important to note that some variation in reported values may exist due to differences in measurement techniques and sample purity.

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Viscous, yellow to amber liquid | [5] |

| Odor | Stench | [5] |

| Melting Point | 90-98 °C | [2] |

| Boiling Point | >300 °C | [2] |

| Density | 1.42 g/cm³ | [2] |

| Refractive Index | 1.579 | |

| Solubility | Insoluble in water; Soluble in tetrahydrofuran and toluene. | [5] |

Experimental Determination of Physical Properties: Methodologies and Rationale

The accurate determination of physical properties is fundamental to chemical characterization. This section outlines the standard experimental protocols for measuring the key parameters of this compound.

Melting Point Determination

The melting point of a substance is a critical indicator of its purity. For a crystalline solid, a sharp melting point range (typically 0.5-1.0°C) is indicative of high purity.[6] Impurities tend to depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Method

This widely used method provides a precise determination of the melting point.[6]

Caption: Workflow for Capillary Melting Point Determination.

Causality: The slow heating rate near the melting point is critical. A rapid temperature increase can lead to an inaccurate reading as the heat transfer to the sample and the thermometer's response may not be in equilibrium.

Boiling Point Determination

Given the high boiling point of this compound (>300 °C), standard atmospheric distillation is often impractical and can lead to decomposition.[2] Therefore, techniques for high-boiling compounds are necessary.

Experimental Protocol: Distillation Method (under reduced pressure)

This method is suitable for high-boiling liquids and involves measuring the temperature at which the liquid boils under a controlled, reduced pressure.[7] The observed boiling point can then be extrapolated to atmospheric pressure using a nomograph if required.

Density Measurement

Density is a fundamental physical property that relates a substance's mass to its volume.

Experimental Protocol: Pycnometer Method

-

Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again. The volume of the pycnometer can be calculated from this data.

-

Measurement: The pycnometer is emptied, dried, and filled with this compound.

-

Calculation: The pycnometer is weighed, and the density of the sample is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Causality: Temperature control is crucial as the density of liquids is temperature-dependent. Measurements should be performed at a specified and constant temperature.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR would be particularly informative.

Expected ¹H NMR Spectral Features:

-

Butyl Chain Protons: A series of multiplets corresponding to the different methylene (-CH₂-) and methyl (-CH₃) groups of the n-butyl chains. The protons on the carbon alpha to the tin atom will likely be the most deshielded.

Expected ¹³C NMR Spectral Features:

-

Butyl Chain Carbons: Four distinct signals corresponding to the four unique carbon environments in the n-butyl chains. The chemical shifts would be influenced by their proximity to the tin atom.[8]

¹¹⁹Sn NMR:

-

The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents on the tin atom. This would provide valuable information about the electronic environment of the tin center.[6]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Spectral Features:

-

C-H Stretching: Vibrations in the 2850-2960 cm⁻¹ region corresponding to the alkyl C-H bonds of the butyl groups.

-

C-H Bending: Vibrations around 1465 cm⁻¹ and 1375 cm⁻¹ for the -CH₂- and -CH₃ groups, respectively.

-

Sn-C Stretching: A characteristic absorption band for the tin-carbon bond, typically found in the 500-600 cm⁻¹ region.

-

Sn=S Stretching: The tin-sulfur double bond vibration would be expected in the lower frequency region of the spectrum.

Caption: General Workflow for FTIR Analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of this compound (265.01 g/mol for the most abundant isotopes). The isotopic pattern of tin (multiple stable isotopes) would result in a characteristic cluster of peaks for the molecular ion and any tin-containing fragments.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of butyl groups and other neutral fragments.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound, emphasizing the importance of these characteristics in its industrial applications and potential role in synthetic chemistry. By presenting tabulated data, outlining experimental methodologies, and discussing the principles of spectroscopic characterization, this document serves as a valuable resource for scientists and researchers. The synthesis of accurate and comprehensive data, as presented herein, is fundamental to advancing scientific understanding and enabling technological innovation.

References

-

The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

- Choudhary, M. A., Mazhar, M., Ali, S., Song, X., & Eng, G. (2002). Synthesis, characterization and biological activity of dimethyltin dicarboxylates containing germanium. Metal-Based Drugs, 8(5-6), 275–281.

-

Gelest, Inc. (2015). This compound, tech-95 Safety Data Sheet. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

Sources

- 1. Dibutyl sulfide | C8H18S | CID 11002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4253-22-9 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. gelest.com [gelest.com]

- 5. Butyl sulfide [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to Di-n-butyltin Sulfide: Structure, Synthesis, and Application

Introduction

Di-n-butyltin sulfide (DBTS) is an organotin compound with significant industrial relevance, primarily utilized as a highly effective catalyst in the synthesis of polyurethanes and as a thermal stabilizer for polyvinyl chloride (PVC). Despite its empirical formula, C₈H₁₈SSn, which suggests a simple monomeric structure, its actual molecular architecture is more complex and fundamental to its reactivity and function.[1] This guide provides an in-depth exploration of the core chemical principles of this compound, moving from its fundamental molecular and structural properties to detailed, field-proven protocols for its synthesis and analysis. We will elucidate the causal mechanisms behind its catalytic activity and provide the necessary technical foundation for researchers, scientists, and drug development professionals working with or developing related organometallic systems.

Core Molecular Properties and Structural Elucidation

A foundational understanding of a chemical entity begins with its basic properties. While often represented by its monomeric empirical formula for simplicity in databases, the true structure of this compound is a cyclic trimer.

Formula and Molecular Weight

The identity of this compound is defined by the following core parameters.

| Parameter | Value | Source(s) |

| Common Name | This compound (DBTS) | [2] |

| CAS Number | 4253-22-9 | [1] |

| Empirical Formula | C₈H₁₈SSn | [1] |

| Molecular Formula | C₂₄H₅₄S₃Sn₃ | [2][3] |

| Molecular Weight (Empirical) | 265.01 g/mol | [1] |

| Molecular Weight (Trimer) | 795.03 g/mol | Calculated |

| Appearance | Viscous liquid or solidifying oil | [4] |

The Trimeric Structure: Beyond the Monomer

The IUPAC name, dibutyl(sulfanylidene)tin, and its corresponding SMILES notation, CCCCCCCC, imply a monomeric structure featuring a tin-sulfur double bond (Sn=S).[1] However, this representation is a simplification. In reality, extensive structural studies on analogous diorganotin sulfides have confirmed that these compounds spontaneously trimerize to form a stable, six-membered heterocyclic ring. This structure is more accurately named 2,2,4,4,6,6-Hexa-n-butyl-1,3,5,2,4,6-trithiatristanninane .

The driving force for this trimerization is the high reactivity and thermodynamic instability of the tin-sulfur double bond. The formation of the (Sn-S)₃ ring system, known as a cyclotristannathiane, creates a more stable arrangement of alternating tin and sulfur atoms with single bonds throughout the ring. Each tin atom in the ring is tetrahedral, bonded to two sulfur atoms within the ring and two n-butyl groups extending outwards.

Synthesis of this compound

The synthesis of diorganotin sulfides is reliably achieved through the reaction of a diorganotin dihalide with an alkali metal sulfide. The following protocol is a robust, field-proven method adapted from established organotin chemistry literature.

Causality of Experimental Design

-

Reactant Choice: Di-n-butyltin dichloride is selected as the organotin precursor due to its commercial availability and high reactivity. Hydrated sodium sulfide (Na₂S·9H₂O) serves as an inexpensive and effective source of the sulfide nucleophile.

-

Solvent System: A mixture of ethanol and water is used. Ethanol is chosen for its ability to solubilize the organotin halide, while water is necessary to dissolve the hydrated sodium sulfide. The mixture ensures a homogenous reaction environment.

-

Reaction Control: The reaction is a nucleophilic substitution at the tin center. It is typically exothermic, and while it proceeds readily at room temperature, gentle heating can ensure the reaction goes to completion.

-

Purification Strategy: The primary byproduct is sodium chloride (NaCl), which is insoluble in the organic solvents used for extraction (like diethyl ether or hexane) but highly soluble in water. This differential solubility is the cornerstone of the purification workup. The final product is purified by vacuum distillation or recrystallization to remove any unreacted starting materials or minor side products.

Detailed Experimental Protocol: Synthesis of [(n-Bu)₂SnS]₃

Materials:

-

Di-n-butyltin dichloride (Bu₂SnCl₂)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol (95%)

-

Deionized water

-

Diethyl ether (or Hexane)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (three-neck flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reactant Preparation: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of di-n-butyltin dichloride (e.g., 0.1 mol) in 250 mL of 95% ethanol.

-

Sulfide Solution: In a separate beaker, dissolve sodium sulfide nonahydrate (e.g., 0.1 mol) in 100 mL of deionized water.

-

Reaction: Begin vigorous stirring of the di-n-butyltin dichloride solution. Slowly add the sodium sulfide solution via the dropping funnel over a period of 30-45 minutes. A white precipitate of sodium chloride will form immediately.

-

Completion: After the addition is complete, gently heat the reaction mixture to reflux for 1 hour to ensure the reaction proceeds to completion.

-

Isolation: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add 200 mL of diethyl ether and 200 mL of deionized water. Shake vigorously.

-

Extraction: The organic layer, containing the this compound, will separate. Drain the aqueous layer (which contains the NaCl byproduct). Wash the organic layer two more times with 100 mL portions of deionized water.

-

Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the drying agent and transfer the filtrate to a round-bottom flask. Remove the solvent (diethyl ether) using a rotary evaporator.

-

Purification: The resulting crude oil or solid is the this compound trimer. For high purity, the product can be purified by vacuum distillation.

Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. The following techniques provide a self-validating system for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in solution. For organotin compounds, ¹¹⁹Sn NMR is particularly diagnostic.

-

¹¹⁹Sn NMR: Tin has several NMR-active isotopes, but ¹¹⁹Sn is the most commonly used due to its favorable sensitivity and spin of I=1/2.[5] The chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For the cyclic trimer of this compound, [(n-Bu)₂SnS]₃ , the ¹¹⁹Sn NMR spectrum shows a single sharp resonance at approximately δ = 134 ppm (relative to tetramethyltin, Me₄Sn). This chemical shift is characteristic of a four-coordinate tin atom bonded to two carbon and two sulfur atoms.

-

¹H and ¹³C NMR: These spectra will confirm the presence of the n-butyl groups. The spectra will show four distinct signals for the butyl chain carbons and protons, often with complex splitting patterns due to coupling with the tin isotopes (J-coupling).

Protocol for NMR Sample Preparation:

-

Accurately weigh approximately 20-30 mg of the purified this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

-

Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra using an appropriate NMR spectrometer. Use tetramethyltin (Me₄Sn) as an external or internal reference for the ¹¹⁹Sn spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and bonding within the molecule by measuring the absorption of infrared radiation.

-

Key Vibrational Mode: The most diagnostic feature in the FTIR spectrum of this compound is the vibration associated with the Sn-S bonds within the trimeric ring. A strong absorption band corresponding to the asymmetric Sn-S-Sn stretching vibration is typically observed in the region of 360-375 cm⁻¹ .

-

Other Features: The spectrum will also be dominated by strong C-H stretching and bending vibrations from the numerous n-butyl groups in the region of 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively.

Protocol for FTIR Analysis (ATR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).

-

Acquire a background spectrum of the clean, empty crystal.

-

Place a small drop of the viscous this compound oil directly onto the ATR crystal.

-

Lower the press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mechanism of Catalysis in Polyurethane Formation

This compound is a highly effective "gel" catalyst, meaning it primarily accelerates the reaction between the polyol (hydroxyl groups) and the isocyanate, leading to polymer chain growth and gelation.[6] Its superior hydrolytic stability compared to catalysts like dibutyltin dilaurate (DBTDL) makes it particularly valuable in systems where moisture may be present.[1][2][3]

The catalytic mechanism is generally accepted to proceed via a Lewis acid pathway, analogous to other organotin catalysts.[7] The key insight is that the this compound itself is a pre-catalyst. The true catalytic species is formed in situ.

The Catalytic Cycle:

-

Activation (Formation of Tin Alkoxide): The cycle begins with the reaction between the this compound trimer and the alcohol (polyol). The Sn-S bond is cleaved by the alcohol, leading to the formation of a tin-alkoxide intermediate and releasing a tin-thiol species. This alkoxide is the highly active catalytic species.

-

Coordination: The isocyanate molecule coordinates to the Lewis acidic tin center of the tin-alkoxide. This coordination polarizes the N=C bond of the isocyanate, making the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: The oxygen of the alkoxide group, now held in close proximity to the activated isocyanate, performs an intramolecular nucleophilic attack on the isocyanate carbon.

-

Urethane Formation & Catalyst Regeneration: This attack forms the urethane linkage and a new tin-carbamate species. This species then rapidly reacts with another molecule of the polyol, regenerating the active tin-alkoxide species and releasing the urethane product, thus completing the catalytic cycle.

The role of the sulfide ligand, compared to an oxide or carboxylate, is to modulate the Lewis acidity of the tin center and the lability of the Sn-S bond, influencing the rate of formation of the active alkoxide species and the overall stability of the catalyst in the reaction medium.

Safety and Handling

This compound is an organotin compound and must be handled with appropriate care, as it is classified as toxic if swallowed and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear nitrile or neoprene gloves, chemical safety goggles, and a lab coat.

-

Engineering Controls: All handling of the neat material should be performed inside a certified chemical fume hood to avoid inhalation of vapors or mists.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[4]

-

Toxicity: The acute oral toxicity is high (LD₅₀ oral in rat: 145 mg/kg).[8] Avoid all contact with skin and eyes.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

IMSERC. NMR Periodic Table: Tin NMR. Northwestern University. [Link]

-

Gelest, Inc. SAFETY DATA SHEET: this compound, tech-95. (2015). [Link]

-

ACS Publications. Synthesis and Applications of Organotin(IV) Compounds: Mini Review. (2023). [Link]

-

MDPI. Computational Study of Catalytic Urethane Formation. (2021). [Link]

-

NIH. Investigations of catalysis of urethane formation using organotin dicarboxylate. (2020). [Link]

-

ACS Publications. Synthesis of Polyurethanes Using Organocatalysis: A Perspective. (2015). [Link]

- Google Patents. Organotin catalysts for use in polyurethane systems. (1991).

-

PCI Magazine. New Tin- and Mercury-Free Organometallic Catalysts for CASE Urethane Applications. (2011). [Link]

-

ResearchGate. Effect of an organotin catalyst on the physicochemical properties and biocompatibility of castor oil-based polyurethane/cellulose composites. (2018). [Link]

-

Organic Syntheses. DI-o-NITROPHENYL DISULFIDE. [Link]

-

PubChem. Dibutyltin sulfide. [Link]

-

ResearchGate. 13C and 119Sn NMR Data of Organotin(IV) Compounds. [Link]

-

MDPI. Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. (2022). [Link]

-

Lupine Publishers. A Review of Organotin Compounds: Chemistry and Applications. (2018). [Link]

Sources

- 1. US4987244A - Organotin catalysts for use in polyurethane systems - Google Patents [patents.google.com]

- 2. Synthesis, crystal structure and reactivity of bis(μ-2-methylpyridine N-oxide-κ2 O:O)bis[dibromido(2-methylpyridine N-oxide-κO)cobalt(II)] butanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and crystal structure of (NH4)[Ni3(HAsO4)(AsO4)(OH)2] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 6. researchgate.net [researchgate.net]

- 7. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 4253-22-9 [chemicalbook.com]

Technical Characterization of Dibutyltin Sulfide (CAS 4253-22-9)

[1][2][3]

Executive Summary

Dibutyltin Sulfide (DBTS) , identified by CAS number 4253-22-9 , is a specialized organotin compound primarily utilized as a high-efficiency catalyst in polyurethane chemistry and a thermal stabilizer in halogenated polymers.[1][2] Unlike its carboxylate analogs (e.g., Dibutyltin Dilaurate, DBTDL), DBTS exhibits superior hydrolytic stability, making it the catalyst of choice for waterborne systems and formulations where premature deactivation by moisture is a critical failure mode.

This guide provides a rigorous characterization of DBTS, detailing its physicochemical properties, structural dynamics, catalytic mechanisms, and safety protocols. It is designed to serve as a foundational reference for scientists optimizing polymerization kinetics or stabilizing vinyl resins.

Chemical Identity & Physicochemical Profile[1][3][5][6][7][8]

DBTS is often represented stoichiometrically as a monomer, but in its stable ground state, it frequently exists as a cyclic trimer. This structural nuance is critical for interpreting spectroscopic data and understanding its solubility profile.

Identity Matrix

| Parameter | Detail |

| CAS Number | 4253-22-9 |

| IUPAC Name | Dibutyl(sulfanylidene)stannane |

| Common Synonyms | Di-n-butyltin sulfide; Dibutylthioxostannane; DBTS |

| Molecular Formula | C₈H₁₈SSn (Monomer) / C₂₄H₅₄S₃Sn₃ (Trimer) |

| Molecular Weight | 264.99 g/mol (Monomer) |

| SMILES | CCCCCCCC |

Physical Properties

| Property | Value | Notes |

| Appearance | Waxy solid or viscous liquid | Depends on oligomeric state and purity. |

| Melting Point | 90–98 °C | Refers to the crystalline trimer form [1]. |

| Boiling Point | >300 °C | Decomposes before boiling at atm pressure. |

| Density | ~1.42 g/cm³ | High density characteristic of organotins. |

| Solubility | Soluble: Toluene, THF, EstersInsoluble: Water | Hydrophobic butyl chains drive organic solubility. |

Structural Analysis & Synthesis

The Trimer Equilibrium

While often drawn as a monomer (

Synthesis Workflow

The industrial synthesis typically involves the sulfuration of Dibutyltin Oxide (DBTO). This reaction is thermodynamically driven by the formation of the stable Sn-S bond and the elimination of water.

Figure 1: Synthesis pathway of Dibutyltin Sulfide showing the conversion of oxide precursor to the thermodynamically stable cyclic trimer.

Analytical Profiling

To validate the identity of CAS 4253-22-9, researchers should look for specific spectroscopic signatures.

-

IR Spectroscopy:

-

C-H Stretch: 2800–3000 cm⁻¹ (Butyl chains).

-

Sn-C Stretch: Distinct bands in the 500–600 cm⁻¹ region.

-

Sn-S Stretch: A characteristic weak-to-medium band around 300–400 cm⁻¹ (often requires Far-IR to resolve clearly).

-

-

¹¹⁹Sn NMR:

-

Provides the most definitive characterization. The chemical shift for sulfur-bound tin differs significantly from oxygen-bound tin (like DBTO). Expect a shift upfield relative to tetramethyltin, indicative of the shielding effect of the sulfur atom in the trimeric ring.

-

Applications & Mechanism of Action

Water-Tolerant Polyurethane Catalysis

DBTS is unique among organotins because the Sn-S bond is less susceptible to hydrolysis than the Sn-O bond found in carboxylates (e.g., DBTDL). In waterborne polyurethane dispersions (PUDs), DBTDL can hydrolyze to inactive oxides/hydroxides. DBTS retains activity, driving the isocyanate-hydroxyl reaction even in moisture-rich environments [2].

Mechanism: The tin atom acts as a Lewis acid, coordinating with the isocyanate nitrogen. This polarization increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the polyol.

Figure 2: Catalytic cycle of DBTS in polyurethane formation. The catalyst activates the isocyanate, facilitating urethane bond formation and then regenerating.

PVC Stabilization

In polyvinyl chloride (PVC), DBTS acts as a mercaptide stabilizer. It scavenges labile chlorine atoms (allylic chlorides) generated during thermal processing, preventing the "zipper" dehydrochlorination degradation pathway. The sulfur moiety also acts as an antioxidant, decomposing hydroperoxides.

Safety & Handling Protocols

Warning: Organotin compounds exhibit significant toxicity. Strict adherence to safety protocols is non-negotiable.

GHS Hazards[3]

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

-

Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.

-

Skin/Eye: Irritant.

Handling Workflow

-

Engineering Controls: Always handle in a certified fume hood. DBTS dust/vapor must not be inhaled.[2]

-

PPE:

-

Gloves: Nitrile or Silver Shield (Laminate) gloves. Latex is not recommended due to permeability.

-

Eyes: Chemical splash goggles.

-

-

Deactivation: Spills should be treated with a dilute solution of bleach (sodium hypochlorite) or permanganate to oxidize the organotin to inorganic tin (less toxic) before disposal, though professional hazardous waste disposal is required.

References

-

ChemicalBook. (2024).[1] this compound Properties and Melting Point Data. Retrieved from

-

City Chemical LLC. (n.d.). Dibutyltin Sulfide - Catalytic Advantages in Waterborne Systems. Retrieved from

-

Gelest, Inc. (2015). Safety Data Sheet: this compound. Retrieved from

-

PubChem. (2025). Dibutyltin Sulfide Compound Summary. National Library of Medicine. Retrieved from

An In-Depth Technical Guide to the Spectroscopic Characterization of Di-n-butyltin Sulfide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of di-n-butyltin sulfide ((n-Bu)₂SnS). As a key organotin compound with applications in catalysis and materials science, a thorough understanding of its structural and electronic characteristics is paramount.[1] Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, alongside data from analogous compounds, to present a predictive yet scientifically rigorous analysis. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the spectroscopic signatures of organotin sulfides.

Introduction to this compound

This compound, with the chemical formula C₈H₁₈SSn, is an organotin compound featuring a tin atom double-bonded to a sulfur atom and single-bonded to two n-butyl groups.[2] Organotin compounds, in general, are a versatile class of chemicals with a wide array of industrial applications, including as catalysts, PVC stabilizers, and biocides.[3] The properties and reactivity of this compound are intrinsically linked to its molecular structure, which can be elucidated through various spectroscopic techniques.

This guide will focus on the two most common and powerful methods for structural characterization of organic and organometallic compounds: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the predicted ¹H, ¹³C, and ¹¹⁹Sn NMR spectra, as well as the key vibrational modes expected in the IR spectrum of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For organotin compounds, ¹¹⁹Sn NMR provides direct insight into the electronic environment of the tin nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four chemically non-equivalent sets of protons in the n-butyl chains. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the tin center.[4] The protons closer to the tin atom will be more deshielded and thus resonate at a higher chemical shift (downfield).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Sn-CH₂ -CH₂-CH₂-CH₃ | 1.2 - 1.5 | Triplet | ~ 7-8 |

| Sn-CH₂-CH₂ -CH₂-CH₃ | 1.5 - 1.8 | Sextet | ~ 7-8 |

| Sn-CH₂-CH₂-CH₂ -CH₃ | 1.3 - 1.6 | Sextet | ~ 7-8 |

| Sn-CH₂-CH₂-CH₂-CH₃ | 0.8 - 1.0 | Triplet | ~ 7-8 |

-

Causality behind Predictions: The chemical shifts are predicted based on typical values for alkyl chains and the deshielding effect of the tin atom.[5][6] Protons on the carbon alpha to the tin atom are expected to be the most downfield. The multiplicities (triplet, sextet) arise from the spin-spin coupling with adjacent methylene or methyl protons, following the n+1 rule.

Predicted ¹³C NMR Spectrum

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum is predicted to show four signals for the four distinct carbon atoms of the n-butyl groups. The carbon directly attached to the tin atom will be significantly influenced by it and is expected to show satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Sn-CH₂ -CH₂-CH₂-CH₃ | 25 - 35 |

| Sn-CH₂-CH₂ -CH₂-CH₃ | 28 - 32 |

| Sn-CH₂-CH₂-CH₂ -CH₃ | 26 - 30 |

| Sn-CH₂-CH₂-CH₂-CH₃ | 13 - 15 |

-

Expertise & Experience: The predicted chemical shifts are based on general ranges for alkanes and the known effects of organotin moieties on carbon chemical shifts.[7][8] The carbon alpha to the tin is expected to be the most deshielded among the methylene carbons. The terminal methyl group will be the most shielded, appearing at the lowest chemical shift.

Predicted ¹¹⁹Sn NMR Spectrum

¹¹⁹Sn NMR is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For a four-coordinate diorganotin sulfide, the chemical shift is expected to be in a specific range.

-

Authoritative Grounding: Studies on various di-n-butyltin(IV) compounds have shown that four-coordinate tin species typically exhibit ¹¹⁹Sn chemical shifts in the range of +200 to -60 ppm.[9] For this compound, a chemical shift in the lower end of this range, or even slightly more shielded, is anticipated due to the nature of the tin-sulfur double bond.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretching (asymmetric and symmetric) of CH₂ and CH₃ groups |

| 1470 - 1450 | Medium | C-H bending (scissoring) of CH₂ groups |

| 1380 - 1370 | Medium | C-H bending (umbrella) of CH₃ groups |

| ~ 510 | Medium-Weak | Sn-C stretching |

| ~ 370 | Medium-Weak | Sn=S stretching |

-

Trustworthiness: The assignments for the C-H vibrations are well-established and can be reliably predicted from standard IR correlation tables.[2][10] The Sn-C and Sn=S stretching frequencies are in the far-infrared region and are predicted based on literature values for similar organotin compounds.[11] The exact positions can vary depending on the molecular environment.

Experimental Protocols

To validate the predicted spectroscopic data, the following experimental procedures are recommended.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of di-n-butyltin dichloride with a sulfur transfer reagent, such as sodium sulfide.[12]

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve di-n-butyltin dichloride (1 equivalent) in anhydrous ethanol.

-

Reagent Addition: While stirring under a nitrogen atmosphere, add a solution of anhydrous sodium sulfide (1 equivalent) in ethanol dropwise to the flask.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The formation of a white precipitate of sodium chloride will be observed.

-

Workup: Cool the reaction mixture to room temperature and filter off the sodium chloride.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound as an oil. Further purification can be achieved by vacuum distillation.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Prepare a solution of the purified this compound in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum.

-

¹¹⁹Sn NMR: Acquire the proton-decoupled ¹¹⁹Sn NMR spectrum, using an appropriate relaxation agent if necessary.

IR Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid sample between two KBr or NaCl plates.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. For the far-IR region, a specialized spectrometer and detector will be required.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the NMR and IR spectroscopic data for this compound. By synthesizing information from established spectroscopic principles and data from related compounds, we have constructed a robust framework for the identification and characterization of this important organotin sulfide. The provided experimental protocols offer a clear path for the validation of these predictions and the acquisition of empirical data. This guide serves as a valuable resource for researchers and scientists, enabling a deeper understanding of the structure-property relationships in this class of compounds.

References

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

- Holeček, J., Nádvorník, M., Handlíř, K., & Lyčka, A. (1983). 13C and 119Sn NMR spectra of Di-n-butyltin(IV) compounds. Inorganica Chimica Acta, 77, L181-L182.

- Mishra, A., Meignanamoorthi, G., & Metre, R. K. (2021). Synthesis of a Diorganotin Sulfide Employing O→Sn Intramolecular Coordination: An Insight to the Crystal Structure and Hirshfeld Surface Analysis. Crystals, 11(8), 949.

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the infrared spectra of organosulphur compounds. Canadian Journal of Chemistry, 40(2), 311-317.

- Tanaka, Y., & Tanaka, Y. (1965). Infrared absorption spectra of organic sulfur compounds. II. Studies on S-N stretching bands of methanesulfonamide derivatives. Chemical & Pharmaceutical Bulletin, 13(7), 858-861.

- Barone, G., et al. (2002). Chemical vapor deposition of tin sulfide from diorganotin(IV) dixanthates. Journal of the Chemical Society, Dalton Transactions, (14), 2837-2843.

- Someșan, A.-A., et al. (2020). Diorganotin(IV) Complexes of Organoselenolato Ligands with Pyrazole Moieties—Synthesis, Structure and Properties. Molecules, 25(19), 4585.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry [Video]. YouTube. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the diorganotin compounds 1 and 2. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

- Gager, H. M., Lewis, J., & Ware, M. J. (1967). Metal-Metal Stretching Frequencies.

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

- Hadi, A. G., et al. (2023). Synthesis, Identification, and Anti-oxidant Activity of Di-Organotin (IV)-Cephalexin Complexes. Journal of Medicinal and Chemical Sciences, 6(2), 392-402.

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jmchemsci.com [jmchemsci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. compoundchem.com [compoundchem.com]

- 9. scribd.com [scribd.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. Metal–metal stretching frequencies - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 12. Diorganotin(IV) Complexes of Organoselenolato Ligands with Pyrazole Moieties—Synthesis, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Master Guide: Thermal Stability and Decomposition of Di-n-butyltin Sulfide (DBTS)

Executive Summary

Di-n-butyltin sulfide (DBTS) , chemically distinct as the cyclic trimer [(n-C4H9)2SnS]3 , represents a critical organometallic reagent with dual utility as a high-efficiency stabilizer in halogenated polymers and a catalyst in polyurethane synthesis. For researchers in drug development, DBTS is of increasing interest not as a direct therapeutic, but as a metallodrug precursor and a catalyst for synthesizing biocompatible polymers used in drug delivery systems.

This guide provides a rigorous analysis of the physicochemical stability of DBTS, its thermal decomposition pathways, and validated protocols for its synthesis and handling.

Physicochemical Profile & Molecular Architecture

Unlike simple inorganic sulfides, DBTS does not exist as a monomer in its stable state. It spontaneously oligomerizes to form a six-membered ring system.

| Property | Specification |

| IUPAC Name | 2,2,4,4,6,6-hexabutyl-1,3,5-trithia-2,4,6-tristannacyclohexane |

| CAS Number | 4253-22-9 |

| Molecular Formula | C24H54S3Sn3 (Trimer form) |

| Molecular Weight | ~796.7 g/mol (Trimer) |

| Physical State | Viscous liquid to waxy solid (Tech grade often liquid due to conformers) |

| Density | 1.42 g/cm³ |

| Solubility | Soluble in toluene, THF, dichloromethane; Insoluble in water |

Structural Configuration

The stability of DBTS is derived from its trimeric Sn3S3 ring. The tin atoms adopt a distorted tetrahedral geometry, coordinated by two butyl groups and two sulfur atoms.

Thermal Stability & Decomposition Analysis

Understanding the thermal limit of DBTS is vital for its use in polymer processing (PVC extrusion) and high-temperature catalysis.

Thermogravimetric Analysis (TGA) Profile

Empirical data suggests that DBTS exhibits a multi-stage decomposition profile. Unlike simple salts, the breakdown is driven by the homolytic cleavage of the Sn-C bond rather than the Sn-S ring opening initially.

-

Phase I (Stability Zone): Stable up to ~180°C - 200°C . Minor weight loss (<2%) may occur due to volatilization of residual solvent or low-molecular-weight impurities.

-

Phase II (Primary Decomposition): Onset ~210°C . Rapid weight loss occurs as butyl ligands are cleaved.

-

Phase III (Mineralization): >350°C . Formation of inorganic residues (SnS, SnO2 if oxygen is present).

Decomposition Mechanism

The thermal degradation follows a radical mechanism, releasing hydrocarbons.

-

Homolysis: Heat induces the cleavage of the Tin-Carbon bond (

). -

Radical Propagation: Butyl radicals (

) abstract hydrogen or recombine. -

Product Formation:

-

Volatiles: 1-Butene, Butane, Octane.

-

Residue: Tin(II) Sulfide (SnS) (black solid).

-

Synthesis Protocol

For research applications requiring high-purity DBTS (devoid of chloride impurities common in commercial "tech" grades), in-house synthesis via Dibutyltin Oxide (DBTO) is the gold standard.

Reaction Stoichiometry

Step-by-Step Methodology

-

Preparation: Suspend Dibutyltin Oxide (DBTO) in toluene. DBTO is insoluble in water but will react at the interface.

-

Sulfuration: Add an aqueous solution of Sodium Sulfide (

) dropwise under vigorous agitation. -

Temperature Control: Heat the mixture to 50-60°C for 2 hours. The white DBTO powder will disappear as the soluble DBTS forms in the organic layer.

-

Phase Separation: Transfer to a separatory funnel. Discard the lower aqueous phase (contains NaOH).

-

Purification: Wash the toluene layer 3x with deionized water to remove residual caustic.

-

Isolation: Dry the organic phase over anhydrous

, filter, and remove toluene via rotary evaporation.

Quality Control Check: The final product should be a clear, slightly yellow liquid/waxy solid. A melting point below 90°C indicates impurities or incomplete trimerization.

Implications for Drug Development & Life Sciences

While DBTS is not a drug, its role in the pharmaceutical supply chain is critical in two areas:

A. Catalyst for Biocompatible Polymers

DBTS acts as a highly active catalyst for the ring-opening polymerization of lactides (PLA) and the synthesis of polyurethanes used in medical implants.

-

Advantage: It offers higher hydrolytic stability than Dibutyltin Dilaurate (DBTDL).

-

Application: Synthesis of polyurethane foams for wound dressing and controlled-release matrices.

B. Metallodrug Research Frontier

Organotin(IV) compounds are being actively screened for antitumor activity , often showing higher cytotoxicity than cisplatin in vitro against specific cell lines (e.g., P388 leukemia, B16F10 melanoma).

-

Mechanism: Organotins bind to the phosphate backbone of DNA and disrupt mitochondrial function.

-

Research Status: DBTS serves as a lipophilic precursor for synthesizing complex organotin dithiocarbamates or amino-acid complexes tested in oncology.

Safety & Toxicology (Mandatory)

WARNING: Organotin compounds are potent immunotoxins. Strict adherence to safety protocols is non-negotiable.

| Toxicity Parameter | Value | Effect |

| LD50 (Oral, Rat) | ~145 mg/kg | Toxic if swallowed |

| Target Organs | Thymus, Liver, Bile Duct | Thymus atrophy (immunotoxicity) |

| Acute Symptoms | Skin/Eye irritation | Respiratory distress if aerosolized |

Handling Protocol

-

Engineering Controls: All thermal analysis (TGA/DSC) must be performed in a fume hood or with exhaust venting to capture SOx and tin fumes.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

-

Waste Disposal: Do not dispose of down the drain. Collect as hazardous organometallic waste.

References

-

Gelest, Inc. (2015).[1] Safety Data Sheet: this compound. Retrieved from

-

National Institutes of Health (PubChem). (2025). Dibutyl sulfide Compound Summary. Retrieved from

-

Barbieri, F., et al. (2002). Antitumor activity of a new orally active organotin compound. Journal of Chemotherapy. Retrieved from

- Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH. (Standard text for organotin structures).

-

Arkles, B. (1985). Organotin Catalysis in Urethane Systems. ACS Publications. Retrieved from

Sources

Technical Guide: Solubility Profile and Solvent Interactions of Di-n-butyltin Sulfide

Part 1: Executive Summary

Di-n-butyltin sulfide (DBTS) is a specialized organotin compound predominantly utilized as a hydrolytically stable catalyst in polyurethane chemistry, a stabilizer for PVC, and increasingly as a precursor for tin sulfide (SnS) semiconductor thin films. Unlike simple inorganic salts, DBTS exhibits complex solution behavior driven by its oligomeric structure.

This guide provides a definitive technical analysis of DBTS solubility. It moves beyond binary "soluble/insoluble" classifications to explain the why and how—focusing on the equilibrium between its trimeric solid-state form and solvated species.

Key Technical Takeaway:

DBTS is not a simple monomer in its stable state; it exists as a cyclic trimer,

Part 2: Physicochemical Profile & Structural Dynamics

To understand solubility, one must first understand the solute's architecture.

Structural Configuration

In the solid phase and non-coordinating solvents, DBTS adopts a six-membered ring structure alternating between Tin (Sn) and Sulfur (S) atoms.

-

Molecular Formula:

(typically -

Molecular Weight: 264.98 g/mol (Monomer unit); ~795 g/mol (Trimer)

-

Appearance: Colorless to pale yellow viscous liquid or low-melting solid (mp 30–35°C, though commercial "tech" grades often appear liquid due to impurities or isomeric mixtures).

Visualization of the Solute

The following diagram illustrates the trimeric structure and its potential interaction with solvents.

Figure 1: Structural dynamics of DBTS. The trimer is the dominant species, but coordinating solvents can induce structural shifts via Lewis acid-base interactions with the Sn center.

Part 3: Solubility Data & Solvent Selection

The solubility of DBTS is dictated by the "Like Dissolves Like" principle, but with a twist: the "Like" refers to the lipophilic butyl exterior, while the Sn-S core introduces susceptibility to nucleophilic attack by coordinating solvents.

Solubility Performance Table

| Solvent Class | Representative Solvent | Solubility Status | Interaction Mechanism |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Van der Waals forces with butyl chains. Maintains trimeric structure. |

| Chlorinated Solvents | Chloroform ( | High | Excellent solvation of organometallic core; non-coordinating. |

| Ethers (Coordinating) | Tetrahydrofuran (THF) | High | Solvates butyl chains + Oxygen lone pair coordinates to Sn (Lewis Acid). |

| Esters | Ethyl Acetate | Moderate/High | Good for extraction; less effective than toluene for bulk dissolution. |

| Alcohols | Ethanol, Isopropanol | Low (Cold) / High (Hot) | Poor solvation of butyl chains at RT. Ideal for recrystallization . |

| Alkanes | Hexane, Heptane | Moderate | Solvates butyl chains, but may struggle with the polar Sn-S core at high concentrations. |

| Water | Insoluble / Reactive | Hydrophobic exclusion. Slowly hydrolyzes to oxides/sulfides over time. |

The "Good Solvent" Criteria

For process chemistry involving DBTS (e.g., catalysis or synthesis), Toluene is the gold standard.

-

Why? It matches the solubility parameter of the butyl groups (

MPa

The Recrystallization Strategy

To purify DBTS, researchers utilize the temperature-dependent solubility in alcohols.

-

Dissolve DBTS in boiling Ethanol .

-

Filter hot to remove inorganic tin sulfides (insoluble).

-

Cool slowly. The lipophilic butyl chains force the compound out of the polar ethanol matrix, reforming pure trimeric crystals.

Part 4: Experimental Protocol (Validation)

Trustworthiness in data comes from rigorous verification. Do not rely solely on literature values; organotins degrade. Use this protocol to verify the solubility and purity of your specific lot.

Protocol: Gravimetric Solubility Determination & Saturation Verification

Objective: Determine the precise solubility limit of DBTS in a target solvent at 25°C.

Reagents:

-

This compound (Tech grade or purified).[1]

-

Anhydrous Solvent (e.g., Toluene, dried over molecular sieves).

-

0.45 µm PTFE Syringe Filter.

Workflow:

Figure 2: Step-by-step gravimetric workflow for determining solubility limits.

Critical Analysis Step (The "Expert" Edge):

After determining solubility, run a

-

In Toluene (

): Expect a sharp singlet (approx. +80 to +100 ppm range) indicating the intact trimer. -

In THF: A shift in the signal indicates solvent coordination. If the peak broadens significantly, dynamic exchange (depolymerization) is occurring.

Part 5: Applications & Implications[3]

Why does this solubility profile matter?

-

Polyurethane Catalysis: DBTS is used because it is soluble in the polyol (organic phase) but more hydrolytically stable than Dibutyltin Dilaurate (DBTDL). Its resistance to hydrolysis is due to the Sn-S bond strength and the trimeric stability, which prevents rapid attack by trace water in the formulation.

-

Thin Film Deposition: For researchers depositing SnS films, solubility in volatile solvents (Toluene, Chloroform) allows for spin-coating or spray pyrolysis. The removal of the solvent must be controlled to prevent phase separation of the trimer before decomposition.

Part 6: Safety & Handling

Warning: Organotin compounds are toxic and readily absorbed through the skin.

-

PPE: Nitrile gloves are insufficient for prolonged exposure to organotins in organic solvents (solvents increase skin permeability). Use Silver Shield/4H laminate gloves or double-glove and change immediately upon splash.

-

Waste: All solutions must be disposed of as heavy metal organic waste. Do not pour down the drain; organotins are highly toxic to aquatic life.

Part 7: References

-

Gelest, Inc. (2015). Safety Data Sheet: this compound. Retrieved from

-

ChemicalBook . (2024).[2] this compound Properties and Suppliers. Retrieved from

-

Royal Society of Chemistry . (2012). Tin sulfide clusters soluble in organic solvents. Dalton Transactions. Retrieved from

-

Alfa Chemistry . (2024).[2] this compound Product Data. Retrieved from

-

ResearchGate . (2025). NMR Studies of Organotin Chlorides and Sulfides. Retrieved from

Sources

Technical Guide: Di-n-butyltin Sulfide (DBTS) – Toxicity, Safety, and Handling

Executive Summary & Chemical Identity

Di-n-butyltin sulfide (DBTS) is an organotin compound primarily utilized as a stabilizer in vinyl resins and a catalyst in polymerization reactions.[1] While valuable for its catalytic efficiency and water tolerance, DBTS possesses a significant toxicity profile characterized by acute oral toxicity and specific immunotoxic effects (thymic atrophy).

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of DBTS toxicity, establishing a self-validating safety protocol for laboratory and industrial handling.

Chemical Profile[1][2][3][4][5]

| Property | Data |

| Chemical Name | This compound |

| Synonyms | Dibutylthioxostannane; Dibutyltin sulphide |

| CAS Number | 4253-22-9 |

| Formula | C₈H₁₈SSn |

| Molecular Weight | 265.0 g/mol |

| Physical State | Colorless to yellowish liquid or waxy solid (purity dependent) |

| Solubility | Immiscible in water; Soluble in organic solvents (toluene, hexane) |

| Boiling Point | >300°C (Decomposes) |

Toxicological Profile: Mechanism & Data[2][12]

The toxicity of DBTS is not merely a function of the parent molecule but of its metabolic fate. Upon ingestion or environmental release, the sulfide linkage hydrolyzes, releasing the dibutyltin (DBT) cation , which is the primary toxicophore.

Quantitative Toxicity Data

| Endpoint | Species | Value | Classification (GHS) |

| Acute Oral LD50 | Rat | 145 mg/kg | Category 3 (Toxic if swallowed) |

| Acute Dermal LD50 | Rabbit | Data limited* | Irritant (Category 2) |

| Inhalation LC50 | Rat | Data limited | Category 3 (Toxic if inhaled) |

| Occupational Limit | Human | 0.1 mg/m³ (TWA as Sn) | OSHA PEL / NIOSH REL |

*Note: While specific dermal LD50 data for the sulfide variant is sparse, the lipophilic nature of organotins allows for significant dermal absorption, mandating strict skin protection.

Mechanism of Action: Immunotoxicity & Apoptosis

The critical hazard of DBT compounds is immunotoxicity , specifically thymic atrophy .[2] The DBT cation selectively targets immature thymocytes (T-cell precursors), leading to immune suppression.[3]

-

Bioactivation: In the acidic environment of the stomach (pH 1-2), DBTS hydrolyzes to form Dibutyltin dichloride (DBTC).

-

Cellular Entry: The lipophilic DBT cation penetrates the cell membrane.

-

Mitochondrial Attack: DBT inhibits oxidative phosphorylation and disrupts the mitochondrial membrane potential (

). -

Apoptosis Trigger: This disruption triggers the release of Cytochrome C and activation of Caspase-3, leading to programmed cell death (apoptosis) of thymocytes.

Visualization: DBT-Induced Apoptotic Pathway[4]

Figure 1: The metabolic pathway of DBTS, highlighting the hydrolysis to the active DBT cation and subsequent mitochondrial disruption leading to immunotoxicity.

Environmental Fate & Ecotoxicology[9]

Organotins are notorious environmental pollutants.[4] DBTS is classified as Toxic to Aquatic Life .[5]

-

Hydrolysis: In aqueous environments, DBTS hydrolyzes to form dibutyltin oxide, which precipitates and accumulates in sediment.

-

Bioaccumulation: While less persistent than tributyltin (TBT), DBT compounds still bioaccumulate in marine organisms, disrupting endocrine function.

-

Disposal: Never dispose of DBTS down the drain. All waste must be collected as hazardous chemical waste (Heavy Metal/Organotin stream).

Safety Protocols & Handling Methodology

To ensure scientific integrity and safety, the following protocols are designed as "self-validating" systems—meaning the workflow itself prevents exposure.

Hierarchy of Controls Workflow

Figure 2: Operational safety workflow. Note that PPE is the tertiary, not primary, defense layer.

Handling Protocol (Step-by-Step)

Objective: Handle DBTS for catalytic synthesis without dermal or inhalation exposure.

-

Engineering Setup:

-

All operations must occur within a certified chemical fume hood functioning at face velocity >100 fpm.

-

Validation: Use a tissue strip at the sash opening to visually confirm inward airflow before opening the container.

-

-

Personal Protective Equipment (PPE):

-

Respiratory: If hood work is impossible (not recommended), a full-face respirator with Organic Vapor (OV) cartridges and N95 pre-filters is required (APF 50).

-

Dermal: Double-gloving is mandatory.

-

Inner Layer: 4-mil Nitrile (tactility).

-

Outer Layer: 8-mil Nitrile or Laminate (chemical resistance). Organotins can permeate standard latex instantly.

-

-

-

Transfer & Weighing:

-

Do not use open weighing boats. Use a tared septum vial or syringe transfer method to minimize vapor release.

-

Causality: DBTS has a characteristic stench and inhalation toxicity; closed-system transfer prevents aerosolization.

-

-

Decontamination & Spill Response:

-

Solubility Rule: Water alone will not remove DBTS (it is immiscible).

-

Protocol:

-

Absorb spill with vermiculite or sand.

-

Wipe surface with a solvent-soaked rag (Ethanol or Acetone) to solubilize the organotin.

-

Follow with a soap and water wash to remove the solvent residue.

-

-

Verification: A "swipe test" using XRF (if available) or colorimetric tin test can validate decontamination in high-risk areas.

-

References

-

Gelest, Inc. (2015).[6] Safety Data Sheet: this compound. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH) . (2016). NIOSH Pocket Guide to Chemical Hazards: Tin, organic compounds (as Sn). Centers for Disease Control and Prevention.[7] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA) . (2021). Occupational Chemical Database: Tin, Organic Compounds. United States Department of Labor. Retrieved from [Link]

- Boyer, I. J. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. Toxicology, 55(3), 253-298.

-

Organisation for Economic Co-operation and Development (OECD) . (2006). SIDS Initial Assessment Profile: Dibutyltin Compounds. UNEP Publications. Retrieved from [Link][2]

Sources